An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry
An In-depth Technical Guide to (-)-Butin: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-Butin, a naturally occurring flavanone with significant biological activities. This document is intended to serve as a technical resource, offering detailed information for research and development purposes.
Chemical Identity and Structure
(-)-Butin is a trihydroxyflavanone, a class of flavonoids found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera.[1] It is recognized for its potent antioxidant, anti-inflammatory, and antiplatelet properties.[2][3][4]
Chemical Structure
The core structure of (-)-Butin consists of a C6-C3-C6 skeleton, characteristic of flavonoids. This structure comprises two benzene rings (A and B) linked by a three-carbon heterocyclic pyranone ring (C). The three hydroxyl groups are located at positions 7, 3', and 4'.[5][6]
Caption: 2D Chemical Structure of (-)-Butin.
Stereochemistry
(-)-Butin is the (S)-enantiomer of butin.[3][6][7] The stereocenter is located at the C2 position of the pyranone ring, where the B-ring is attached. This specific three-dimensional arrangement is crucial for its biological activity and interaction with molecular targets. The levorotatory nature, indicated by the "(-)" prefix, signifies its property of rotating plane-polarized light to the left.
Chemical Identifiers
A summary of the key chemical identifiers for (-)-Butin is provided in the table below.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one | [5] |
| Systematic IUPAC Name | (2S)-2-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one | [1] |
| Molecular Formula | C₁₅H₁₂O₅ | [5] |
| Molecular Weight | 272.25 g/mol | [5] |
| CAS Number | 492-14-8 | [1][5] |
| SMILES | C1--INVALID-LINK--C3=CC(=C(C=C3)O)O | [5] |
| InChI | InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m0/s1 | [1][5] |
| InChIKey | MJBPUQUGJNAPAZ-AWEZNQCLSA-N | [1][5] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of (-)-Butin.
| Property | Value | Source |
| Melting Point | 224-226 °C | [6][8] |
| Boiling Point (Predicted) | 582.4 ± 50.0 °C | [6] |
| Density (Predicted) | 1.485 g/mL | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2][6] |
| pKa (Predicted) | 7.69 ± 0.40 | [7] |
Experimental Protocols
Isolation of (-)-Butin by High-Speed Counter-Current Chromatography
This protocol is based on the methodology for separating flavonoids from the seeds of Vernonia anthelmintica.
Objective: To isolate (-)-Butin from a crude plant extract.
Methodology:
-
Preparation of Crude Sample:
-
Air-dry and powder the seeds of Vernonia anthelmintica.
-
Extract the powder with 95% ethanol using sonication.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Suspend the crude extract in water and partition sequentially with petroleum ether, chloroform, and ethyl acetate.
-
The ethyl acetate fraction, rich in flavonoids, is concentrated and used for separation.
-
-
High-Speed Counter-Current Chromatography (HSCCC) Separation:
-
Two-phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water at an optimized volume ratio. The mixture is thoroughly shaken and allowed to equilibrate at room temperature. The two phases are then separated for use.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column entirely with the stationary phase (the more polar phase).
-
Rotate the column at a high speed (e.g., 800 rpm).
-
Pump the mobile phase (the less polar phase) into the column at a specific flow rate (e.g., 1.5 mL/min).
-
-
Sample Injection and Fraction Collection:
-
Once hydrodynamic equilibrium is reached, inject the crude sample solution (dissolved in a mixture of the stationary and mobile phases).
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect fractions based on the resulting chromatogram.
-
-
-
Analysis and Identification:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (containing a small percentage of acid, e.g., 0.1% phosphoric acid).
-
Identify the peak corresponding to (-)-Butin by comparing the retention time with a known standard and by using mass spectrometry (MS) for molecular weight confirmation.
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Biological Activity and Signaling Pathways
(-)-Butin exhibits a range of biological activities, with its protective effects against oxidative stress being particularly well-documented.
Protective Effect Against Myocardial Injury
Research has shown that (-)-Butin can protect against ischemia/reperfusion-induced myocardial injury in diabetic models. This protective effect is mediated, at least in part, through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway.[2][4]
Mechanism of Action:
-
AMPK Activation: (-)-Butin activates AMP-activated protein kinase (AMPK), a key energy sensor in cells.
-
GSK-3β Inhibition: Activated AMPK leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 beta (GSK-3β).
-
Nrf2 Activation and Antioxidant Response: Inhibition of GSK-3β promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade enhances the cellular antioxidant defense system, mitigating oxidative stress and protecting cardiac cells from damage.
Caption: AMPK/GSK-3β/Nrf2 Signaling Pathway Activated by (-)-Butin.
References
- 1. Butin (molecule) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. (-)-Butin | C15H12O5 | CID 92775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butin CAS#: 492-14-8 [m.chemicalbook.com]
- 7. Butin | 492-14-8 [chemicalbook.com]
- 8. Butin [myskinrecipes.com]
